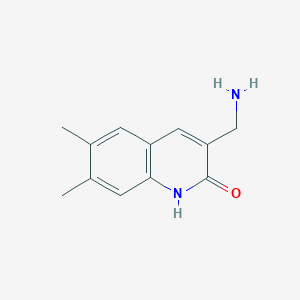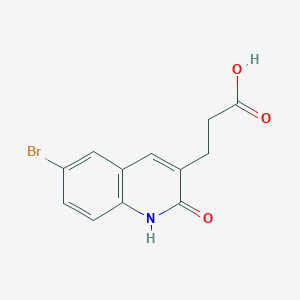
(R)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride is a chiral amino acid derivative. This compound is characterized by the presence of a naphthalene ring, which imparts unique chemical properties. It is often used in various scientific research fields due to its structural complexity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Formation of the Amino Acid Backbone: This involves the introduction of the amino group and the butanoic acid chain. Common methods include reductive amination and alkylation reactions.
Chirality Induction: The ®-configuration is achieved through the use of chiral catalysts or chiral starting materials.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
®-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Naphthoquinones and related derivatives.
Reduction: Primary and secondary amines.
Substitution: Halogenated or nitrated naphthalene derivatives.
科学的研究の応用
®-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, affecting gene expression and cellular functions. The amino acid moiety may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
(S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride: The enantiomer of the compound with different biological activities.
Naphthalene-1-acetic acid: A simpler derivative with different chemical properties.
Naphthalene-1-amine: A related compound with a primary amine group.
Uniqueness
®-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride is unique due to its chiral nature and the presence of both an amino acid and a naphthalene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
269398-88-1 |
|---|---|
分子式 |
C14H15NO2 |
分子量 |
229.27 g/mol |
IUPAC名 |
(3R)-3-amino-4-naphthalen-1-ylbutanoic acid |
InChI |
InChI=1S/C14H15NO2/c15-12(9-14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,12H,8-9,15H2,(H,16,17)/t12-/m1/s1 |
InChIキー |
VEJIDCKYNSOIIN-GFCCVEGCSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)N.Cl |
異性体SMILES |
C1=CC=C2C(=C1)C=CC=C2C[C@H](CC(=O)O)N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine](/img/structure/B1371836.png)











![Ethyl 7-[4-(N,N-diethylamino)phenyl]-7-oxoheptanoate](/img/structure/B1371863.png)
